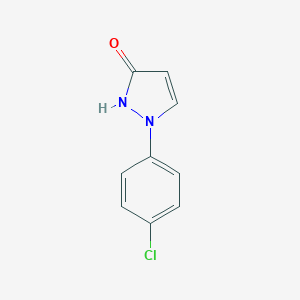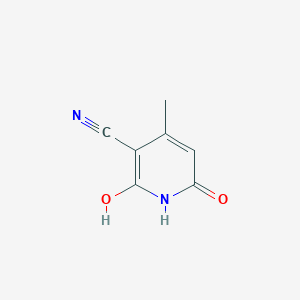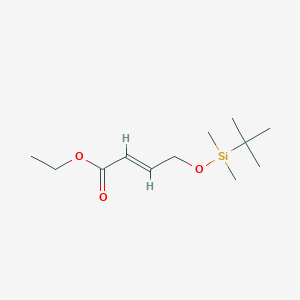
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate, commonly known as EBSE, is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of EBSE is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EBSE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. EBSE has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
EBSE has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. In animal studies, EBSE has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys. EBSE has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
EBSE has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and versatility in various fields. However, EBSE also has some limitations, including its low solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on EBSE, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of EBSE and its biochemical and physiological effects.
Synthesemethoden
EBSE can be synthesized through various methods, including the reaction of ethyl acetoacetate with tert-butyldimethylsilyl chloride and triethylamine in the presence of a catalyst such as iodine. The reaction produces EBSE as a yellowish liquid with a boiling point of 130-132°C and a molecular weight of 254.4 g/mol.
Wissenschaftliche Forschungsanwendungen
EBSE has been widely studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, EBSE has been used as a key intermediate for the synthesis of various compounds, including natural products and pharmaceuticals. In medicinal chemistry, EBSE has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, EBSE has been studied for its potential use in the synthesis of functional materials, including polymers and nanoparticles.
Eigenschaften
CAS-Nummer |
94844-37-8 |
|---|---|
Produktname |
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate |
Molekularformel |
C12H24O3Si |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
ethyl (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-7-14-11(13)9-8-10-15-16(5,6)12(2,3)4/h8-9H,7,10H2,1-6H3/b9-8+ |
InChI-Schlüssel |
BVEFNOUDBPFBQH-CMDGGOBGSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/CO[Si](C)(C)C(C)(C)C |
SMILES |
CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C |
Synonyme |
Ethyl (E)-4-[(tert-Butyldimethylsilyl)oxy]but-2-enoate; (2E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



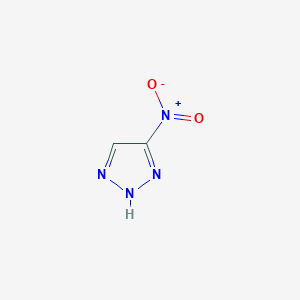

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)
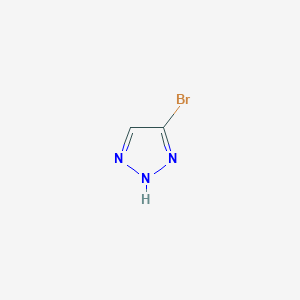





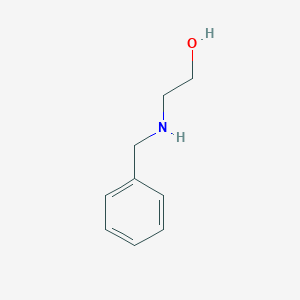
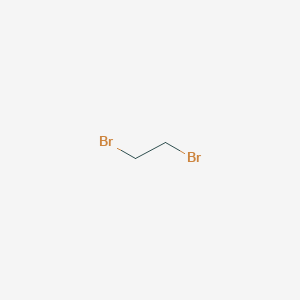
![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)
